molecular formula C13H21N3 B8677495 [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine

[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine

Cat. No.: B8677495
M. Wt: 219.33 g/mol
InChI Key: QPXCXITWTRPFLM-UHFFFAOYSA-N
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Description

[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a piperidine ring substituted with an aminomethyl group and a 2-pyridylethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with appropriate reagents to introduce the aminomethyl and 2-pyridylethyl groups. One common method involves the use of reductive amination, where piperidine is reacted with formaldehyde and 2-pyridylethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction conditions usually include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the 2-pyridylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine with a six-membered ring.

    4-(Aminomethyl)piperidine: A piperidine derivative with an aminomethyl group.

    1-(2-Pyridylethyl)piperidine: A piperidine derivative with a 2-pyridylethyl group.

Uniqueness

[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine is unique due to the presence of both aminomethyl and 2-pyridylethyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for a broader range of applications compared to its simpler counterparts .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C13H21N3/c14-11-12-4-8-16(9-5-12)10-6-13-3-1-2-7-15-13/h1-3,7,12H,4-6,8-11,14H2

InChI Key

QPXCXITWTRPFLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CCC2=CC=CC=N2

Origin of Product

United States

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